The compound (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a complex organic molecule characterized by its unique bicyclic structure and the presence of multiple functional groups. This compound is significant in the field of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving starting materials that include chlorobenzene derivatives and diazatricyclic compounds. While specific commercial sources for this exact compound may not be readily available, related compounds can be found in chemical databases and suppliers specializing in organic and pharmaceutical chemicals.
This compound belongs to the class of diazatricyclic compounds, which are known for their intricate ring structures and potential pharmacological properties. It is also classified as a chlorinated aromatic compound due to the presence of the 4-chlorophenyl group.
The synthesis of (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one typically involves multi-step synthetic strategies. Key methods may include:
The synthesis may require specific reagents and conditions such as:
The molecular structure of this compound can be represented using various notation systems:
InChI=1S/C15H11ClN2O/c16-8-4-6-9(7-5-8)18-14(19)12-10-2-1-3-11(10)21-13(12)17-15(18)20/h4-7H,1-3H2,(H,17,20)
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl
The compound has a molecular formula of and a molecular weight of approximately 284.71 g/mol. The structural complexity includes multiple rings and functional groups that contribute to its chemical behavior.
The compound can participate in various chemical reactions typical of diazatricyclic compounds:
Reactions involving this compound may require specific conditions such as:
The mechanism of action for this compound is likely linked to its interactions with biological targets, potentially including enzymes or receptors involved in cellular signaling pathways. The presence of the chlorophenyl group suggests it may exhibit properties similar to other chlorinated aromatic compounds known for biological activity.
The physical properties include:
Key chemical properties include:
This compound has potential applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: